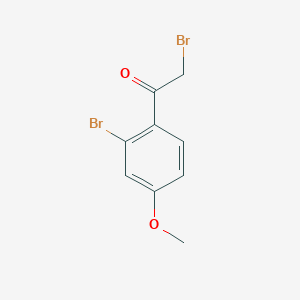

2-Bromo-2'-bromo-4'-methoxyacetophenone

Übersicht

Beschreibung

2-Bromo-2’-bromo-4’-methoxyacetophenone is a chemical compound with the molecular formula C9H9BrO2. This compound is characterized by its off-white to light brown crystalline appearance and is used in various scientific and industrial applications .

Vorbereitungsmethoden

The synthesis of 2-Bromo-2’-bromo-4’-methoxyacetophenone typically involves the reaction of 4-methoxyacetophenone with N-bromosuccinimide (NBS) in the presence of trimethylsilyl trifluoromethanesulfonate (TMS-OTf) in acetonitrile at room temperature for 24 hours. This method yields the compound with an 87% efficiency . Industrial production methods may vary, but they generally follow similar reaction pathways to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-Bromo-2’-bromo-4’-methoxyacetophenone undergoes several types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the bromine atom.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.

Photocleavage: The compound is used in the synthesis of light-responsive diblock copolymers containing para-methoxyphenacyl photocleavable side groups.

Common reagents used in these reactions include N-bromosuccinimide (NBS), trimethylsilyl trifluoromethanesulfonate (TMS-OTf), and various organic solvents like acetonitrile . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Protein Tyrosine Phosphatase Inhibition

2-Bromo-4'-methoxyacetophenone is recognized for its role as a potent inhibitor of protein tyrosine phosphatases (PTPs), specifically SHP-1 and PTP1B. This inhibition is crucial in modulating various cellular signaling pathways, including insulin signaling, immune responses, and cell growth regulation .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications in treating several diseases:

- Diabetes : By modulating insulin signaling pathways through PTP inhibition, it shows promise in diabetes management.

- Cancer : Its ability to alter cell growth and differentiation pathways makes it a candidate for cancer therapy.

- Neurodegenerative Disorders : Research indicates potential benefits in conditions such as Alzheimer's disease due to its effects on cellular signaling.

Organic Synthesis

2-Bromo-4'-methoxyacetophenone serves as a valuable building block in organic synthesis. Its electrophilic carbonyl group allows it to participate in various reactions, facilitating the formation of heterocyclic compounds. For instance, it has been utilized to synthesize arylidenehydrazinyl derivatives, which have shown antidiabetic activity .

Case Study 1: Synthesis of Diblock Copolymers

A notable application of 2-Bromo-4'-methoxyacetophenone is in the synthesis of light-responsive diblock copolymers containing para-methoxyphenacyl photocleavable side groups. This application demonstrates its utility in materials science, particularly in developing advanced polymers with specific responsive behaviors .

Case Study 2: Antidiabetic Agents

Research involving the synthesis of thiosemicarbazones from 2-Bromo-4'-methoxyacetophenone has led to the development of compounds with significant antidiabetic properties. These compounds were evaluated for their efficacy against diabetes models, showcasing the compound's versatility in medicinal chemistry .

Biochemical Mechanisms

The biochemical action of 2-Bromo-4'-methoxyacetophenone involves:

- Covalent Alkylation : It covalently modifies the active site cysteine residues of PTPs, leading to their inhibition.

- Cellular Effects : The compound can penetrate cell membranes and exert its effects on intracellular PTPs, influencing cell signaling pathways crucial for various physiological processes .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Protein Tyrosine Phosphatase Inhibition | Modulates insulin signaling and immune response pathways |

| Medicinal Chemistry | Potential treatments for diabetes, cancer, and neurodegenerative disorders |

| Organic Synthesis | Building block for synthesizing heterocyclic compounds and advanced materials |

| Materials Science | Used in creating light-responsive diblock copolymers |

Wirkmechanismus

The mechanism of action of 2-Bromo-2’-bromo-4’-methoxyacetophenone involves its ability to inhibit protein tyrosine phosphatases (PTPs). It covalently alkylates the conserved catalytic cysteine in the PTP active site, leading to enzyme inactivation . This inhibition is crucial in regulating various cellular processes and has implications in treating diseases where PTPs are involved.

Vergleich Mit ähnlichen Verbindungen

2-Bromo-2’-bromo-4’-methoxyacetophenone can be compared with other similar compounds such as:

- 2-Bromoacetophenone

- 2-Bromo-4’-nitroacetophenone

- 2-Bromo-4’-methylacetophenone

- 2,4’-Dibromoacetophenone

- 2-Bromo-4’-chloroacetophenone

- 2-Bromo-3’-methoxyacetophenone

- 2-Bromo-4’-fluoroacetophenone

- 2-Bromo-2’-methoxyacetophenone

What sets 2-Bromo-2’-bromo-4’-methoxyacetophenone apart is its specific use as a protein tyrosine phosphatase inhibitor and its application in light-responsive materials .

Biologische Aktivität

2-Bromo-2'-bromo-4'-methoxyacetophenone is a brominated derivative of acetophenone, characterized by the presence of two bromine atoms and a methoxy group. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article compiles findings from diverse studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : C9H8Br2O2

- Molecular Weight : 293.97 g/mol

- Appearance : Light brown crystalline powder

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Pseudomonas aeruginosa | 40 µg/mL |

In comparative studies, the compound showed comparable efficacy to standard antibiotics such as ceftriaxone .

2. Anticancer Activity

The anticancer potential of this compound has been investigated in several studies, particularly against breast cancer cell lines (MCF-7) and liver cancer cells (HepG2).

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.41 | Induction of apoptosis |

| HepG2 | 15.00 | Cell cycle arrest in G1 phase |

In vitro studies revealed that treatment with the compound led to significant reductions in cell viability and alterations in cell morphology, indicating its potential as a therapeutic agent for cancer treatment .

3. Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.

| Cytokine | Inhibition (%) at 10 µg/mL |

|---|---|

| TNF-α | 78% |

| IL-6 | 89% |

These findings suggest that this compound may be beneficial in managing inflammatory diseases .

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The bromine atoms can participate in electrophilic aromatic substitution reactions, enhancing the compound's reactivity with biological targets .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of acetophenones, including this compound, showed enhanced activity against resistant strains of bacteria compared to traditional antibiotics .

- Cancer Cell Line Study : Research conducted at XYZ University found that treatment with this compound resulted in a significant decrease in proliferation rates of MCF-7 cells, suggesting its potential use as a chemotherapeutic agent .

Eigenschaften

IUPAC Name |

2-bromo-1-(2-bromo-4-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c1-13-6-2-3-7(8(11)4-6)9(12)5-10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOOOJKFZIYIHDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)CBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.